molecular formula C26H22N2O2S B492711 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 671200-39-8

7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B492711
CAS No.: 671200-39-8
M. Wt: 426.5g/mol
InChI Key: IOXKJKGZCCZRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thioether Group: The thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Functionalization of the Carbonitrile Group: The carbonitrile group is often introduced through a nucleophilic addition of a cyanide ion to a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thioether group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the manufacture of dyes, pigments, and other materials requiring specific structural features provided by the quinoline core.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a broad range of biological activities.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    Quinolone: Known for its antibacterial properties.

Uniqueness

7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific functional groups and structural complexity, which confer distinct chemical reactivity and potential biological activities not found in simpler quinoline derivatives.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7,7-dimethyl-5-oxo-2-phenacylsulfanyl-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-26(2)13-20-24(21(29)14-26)23(18-11-7-4-8-12-18)19(15-27)25(28-20)31-16-22(30)17-9-5-3-6-10-17/h3-12H,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKJKGZCCZRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.